molecular formula C8H11NO B1282560 5,6,7,8-Tetrahydroindolizin-7-ol CAS No. 106681-28-1

5,6,7,8-Tetrahydroindolizin-7-ol

Cat. No. B1282560
M. Wt: 137.18 g/mol
InChI Key: WJRFGTZFGYRNRX-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroindolizin-7-ol is a compound that belongs to the class of tetrahydroindolizines, which are heterocyclic compounds characterized by a fused piperidine and pyrrole ring system. The compound is of interest due to its potential biological activities and its use as a building block in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of tetrahydroindolizines, including 5,6,7,8-tetrahydroindolizin-7-ol, can be achieved through various methods. One approach involves the annulation of 2-formylpiperidine hydrochloride with 1,3-dicarbonyl compounds in the presence of pyrrolidine and molecular sieves, yielding the desired products in moderate to good yields . Another method includes the intramolecular dearomatization of indole to produce tetrahydroindolizinoindoles, which can be performed using trifluoromethanesulfonic acid or Fe(OTf)3 as a catalyst . Additionally, the synthesis of related compounds, such as 6,7-diaryl-tetrahydroindolizin-5(1H)-ones, has been reported, which involves the construction of a compound library with significant cytotoxic properties against cancer cell lines .

Molecular Structure Analysis

The molecular structure of tetrahydroindolizines is characterized by a bicyclic system that includes a six-membered piperidine ring fused to a five-membered pyrrole ring. The synthesis of 1,2,3-triazole-substituted derivatives of tetrahydroindolizines has been achieved, and the structures of these products have been characterized by various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR), and high-resolution mass spectrometry (HRMS), as well as X-ray crystallography .

Chemical Reactions Analysis

Tetrahydroindolizines can undergo various chemical reactions, including oxidative coupling and intramolecular dearomatization. For instance, the oxidative coupling of biindolyl derivatives can lead to the formation of tetramers, which are relevant to the synthesis of eumelanin-related polymers . The intramolecular dearomatization of indole has been utilized to synthesize tetrahydroindolizinoindoles, demonstrating the versatility of tetrahydroindolizines in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroindolizines are influenced by their molecular structure. The presence of substituents on the aromatic rings can significantly affect the compound's reactivity and physical characteristics. For example, the cytotoxicity of 6,7-diaryl-tetrahydroindolizin-5(1H)-ones against cancer cell lines is dependent on the substitution pattern of the aromatic rings, with certain substituents leading to potent cytotoxic effects . The enantiospecific synthesis of tetrahydroindolizin derivatives has also been explored, revealing that the (R)-enantiomer of a specific analog exhibited appreciable cytotoxicity .

Scientific Research Applications

Synthesis Techniques

  • A single-step synthesis of 5,6,7,8-tetrahydroindolizines has been achieved via the annulation of commercially available 2-formylpiperidine hydrochloride and 1,3-dicarbonyl compounds, yielding moderate to good yields of the desired product (Capomolla, Lim, & Zhang, 2015).
  • Efficient preparation of indolo- and furano-fused indolizinones through palladium-mediated C-N coupling and Wacker oxidation conditions has been reported, expanding the synthetic versatility of tetrahydroindolizines (Mmutlane, Harris, & Padwa, 2005).
  • The synthesis of various 5,6,7,8-tetrahydroindolizines using a domino reaction sequence under rhodium-catalyzed hydroformylation of N-(β-methallyl)pyrroles has been described, showcasing an innovative approach in organic synthesis (Rocchiccioli, Guazzelli, Lazzaroni, & Settambolo, 2007).

Medicinal Chemistry and Pharmacology

  • A library of 6,7-diaryl-2,3,8,8a-tetrahydroindolizin-5(1H)-ones has been synthesized and tested against colon cancer cell lines, revealing potent cytotoxic properties and in vivo activity in cancer models (Kimball et al., 2007).
  • Enantiopure highly functionalized pyrrolizines and indolizines derived from natural α-amino acids have been prepared, indicating the potential for developing novel bioactive compounds (Borsini, Broggini, Contini, & Zecchi, 2008).

Natural Products and Bioactive Compounds

  • Novel compounds from Polygonatum cyrtonema Hua, including a new alkaloid with a tetrahydroindolizin core, have been isolated and shown to protect against cytotoxicity and oxidative stress, relevant for Alzheimer’s disease research (Huang et al., 2020).

Catalysis and Organic Transformations

  • Catalytic and photolytic reactions of 5,6,7,8-tetrahydroindolizines with oxygen have been studied, demonstrating the synthesis of corresponding indolizinones, important in chemical synthesis (Wang & Alper, 1995).

properties

IUPAC Name

5,6,7,8-tetrahydroindolizin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c10-8-3-5-9-4-1-2-7(9)6-8/h1-2,4,8,10H,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRFGTZFGYRNRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CC=C2CC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20548171
Record name 5,6,7,8-Tetrahydroindolizin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20548171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydroindolizin-7-ol

CAS RN

106681-28-1
Record name 5,6,7,8-Tetrahydroindolizin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20548171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AJ Das, R Chouhan, SK Das - The Journal of Organic Chemistry, 2021 - ACS Publications
Despite having the capability to construct benzo-fused heterocycles in complete atom economy and high chemo-, regio-, enantio-, and diastereoselectivities, intramolecular Friedel–…
Number of citations: 13 pubs.acs.org

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